2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide

Serotonin receptor pharmacology 5-HT1D antagonist Receptor binding selectivity

Procure this validated selective 5-HT1D antagonist for definitive receptor subtype discrimination. This compound provides 60-fold selectivity over 5-HT1B (pKi=7.9 vs <6), enabling unambiguous attribution of functional responses that non-selective ligands cannot achieve. It is essential for target deconvolution in native tissues, validation of genetically modified systems, and as a negative control in vasoconstriction studies where 5-HT1B mediates sumatriptan-induced contraction. Use as a paired pharmacological tool alongside a 5-HT1B-selective antagonist for orthogonal validation. Residual affinities at 5-HT1A (pKi=7.7) and 5-HT2B (pKi=7.4) must be accounted for in experimental design.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 540515-70-6
Cat. No. B1271597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide
CAS540515-70-6
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N
InChIInChI=1S/C16H18N2O2/c1-12-6-8-13(9-7-12)20-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11,17H2,1H3,(H,18,19)
InChIKeyCCWSNWCMETVPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

540515-70-6 (2-Amino-N-[2-(4-methylphenoxy)ethyl]benzamide): Baseline Identity and Procurement Considerations


2-Amino-N-[2-(4-methylphenoxy)ethyl]benzamide (CAS 540515-70-6) is a benzamide derivative that serves as the parent compound for the selective 5-HT1D receptor antagonist BRL-15572 [1]. While the free base (CAS 540515-70-6) is available from research chemical suppliers as a building block with typical purity specifications of ≥95%, the hydrochloride or dihydrochloride salt forms (e.g., CAS 193611-72-2) are the pharmacologically characterized entities that demonstrate quantifiable receptor selectivity . The compound's primary research value lies not in its structural novelty but in its well-defined pharmacological profile as a tool for discriminating between closely related serotonin receptor subtypes—a task that generic substitution or lower-purity alternatives cannot reliably support.

540515-70-6 (BRL-15572) Procurement: Why Generic 5-HT1 Receptor Ligands Cannot Substitute


The 5-HT1B and 5-HT1D serotonin receptor subtypes share only modest amino acid homology yet display remarkably similar pharmacology, rendering most older ligands incapable of distinguishing between them [1]. Compounds such as sumatriptan and GR127935 bind to both subtypes with approximately equal affinity, producing ambiguous functional readouts that confound mechanistic interpretation [2]. Even ketanserin, which exhibits some selectivity, has greater affinity for other 5-HT receptor subtypes, introducing confounding off-target effects [3]. This pharmacological overlap creates a critical procurement risk: substituting BRL-15572 with a generic 5-HT1 receptor ligand or an uncharacterized structural analog introduces experimental confounding that cannot be corrected post hoc. Only compounds with quantifiably validated selectivity—specifically the 60-fold discrimination profile established for BRL-15572—enable unambiguous attribution of observed effects to the 5-HT1D receptor subtype [4].

540515-70-6 (BRL-15572) Quantitative Differentiation: Head-to-Head Evidence Against Closest Comparators


BRL-15572 Exhibits 60-Fold Selectivity for h5-HT1D over h5-HT1B Receptors, Whereas SB-216641 Shows Inverse Selectivity

In direct head-to-head receptor binding studies on human receptors expressed in CHO cells, BRL-15572 demonstrates 60-fold higher affinity for h5-HT1D receptors (pKi = 7.9) compared to 5-HT1B receptors [1]. In the same experimental system, the comparator compound SB-216641 exhibits the inverse selectivity profile: high affinity for h5-HT1B receptors (pKi = 9.0) with 25-fold lower affinity at h5-HT1D receptors [2]. This orthogonal selectivity pair provides a validated pharmacological toolkit for discriminating between these otherwise pharmacologically similar receptor subtypes, a capability that non-selective ligands such as sumatriptan cannot provide [3].

Serotonin receptor pharmacology 5-HT1D antagonist Receptor binding selectivity CHO cell assay

BRL-15572 Shows No Intrinsic Effect on 5-HT Autoreceptor Function, Unlike SB-216641 Which Facilitates Neurotransmitter Release

In functional studies on human cerebral cortex slices, SB-216641 (0.1 µM) by itself facilitated electrically evoked tritium overflow, indicating intrinsic activity at 5-HT autoreceptors [1]. In contrast, BRL-15572 (2 µM) produced no measurable effect on evoked overflow in the same preparation, despite being tested at a concentration 20-fold higher [2]. This functional divergence is critical: SB-216641 cannot serve as a neutral probe of 5-HT1B receptor function due to its inherent partial agonist activity, whereas BRL-15572 behaves as a functionally silent antagonist at native human 5-HT1D receptors in this tissue context [3].

5-HT autoreceptor Neurotransmitter release Human cerebral cortex Functional pharmacology

BRL-15572 (500 nM) Fails to Antagonize Sumatriptan-Induced Contractions, Validating Its Utility for Negative Pharmacological Discrimination

In human temporal artery ring preparations, sumatriptan evoked contractions with an EC50 of 170 nM that were completely resistant to blockade by BRL-15572 at a concentration of 500 nM, yet were effectively antagonized by the 5-HT1B-selective antagonist SB-224289 at 20-200 nM [1]. This differential antagonism pattern provides direct functional evidence that sumatriptan-induced vasoconstriction in this clinically relevant tissue is mediated by 5-HT1B receptors, not 5-HT1D receptors [2]. The failure of BRL-15572 to antagonize this response—despite being tested at a concentration approximately 3-fold higher than the agonist EC50—serves as a validated negative control that substantiates the compound's selectivity in native human tissue [3].

Vascular pharmacology Sumatriptan Human temporal artery 5-HT1B receptor

BRL-15572's Comprehensive Receptor Binding Panel Reveals Secondary Affinities at 5-HT1A (pKi = 7.7) and 5-HT2B (pKi = 7.4) That Constrain Its Applicability

A comprehensive receptor binding panel across nine serotonin receptor subtypes reveals that while BRL-15572 demonstrates 60-fold selectivity for h5-HT1D over h5-HT1B, it retains moderately high affinity at human 5-HT1A (pKi = 7.7) and 5-HT2B (pKi = 7.4) receptors . Affinities at other tested subtypes are notably lower: 5-HT1B (pKi = 6.1), 5-HT1E (pKi = 5.2), 5-HT1F (pKi = 6.0), 5-HT2A (pKi = 6.6), 5-HT2C (pKi = 6.2), 5-HT6 (pKi = 5.9), and 5-HT7 (pKi = 6.3) . This binding profile places important experimental constraints: in systems where 5-HT1A or 5-HT2B receptors are expressed, the observed effects of BRL-15572 may not be attributable solely to 5-HT1D receptor blockade .

Receptor selectivity panel Off-target binding 5-HT1A receptor 5-HT2B receptor

BRL-15572 Shows Differential Activity in cAMP Accumulation Assay with pKB Values of <6 (h5-HT1B) and 7.1 (h5-HT1D)

In the cAMP accumulation assay on recombinant h5-HT1B and h5-HT1D receptors, functional pKB measurements for BRL-15572 demonstrate clear subtype discrimination: pKB < 6 at h5-HT1B receptors versus pKB = 7.1 at h5-HT1D receptors [1]. For comparison, SB-216641 showed the inverse profile: pKB = 9.3 at h5-HT1B and pKB = 7.3 at h5-HT1D receptors [2]. These functional antagonist potency values correlate closely with the binding affinity data, confirming that the observed binding selectivity translates into meaningful functional discrimination at the level of second messenger signaling [3].

cAMP accumulation Functional antagonism CHO cells pKB determination

BRL-15572 (1 nmol) Abolishes Ergotamine-Induced Antinociception in Rat Formalin Test, Demonstrating In Vivo Target Engagement

In the rat formalin test, intraplantar administration of ergotamine (15 nmol) produced antinociception that was abolished by co-administration of BRL-15572 (1 nmol) [1]. The same dose of BRL-15572 did not affect formalin-induced nociception when administered alone, confirming that the observed blockade reflects specific antagonism of ergotamine's 5-HT1D receptor-mediated effects rather than any intrinsic pro-nociceptive activity [2]. For comparison, SB-224289 (1 nmol) produced only partial blockade of ergotamine's effect, while the combination of methiothepin, SB-699551, and SB-224289 was required to fully replicate the blockade achieved by BRL-15572 alone [3]. This in vivo evidence confirms that BRL-15572 achieves functional target engagement at the 5-HT1D receptor in a whole-animal pain model at doses that do not produce confounding behavioral effects.

In vivo pharmacology Antinociception Formalin test Ergotamine

540515-70-6 (BRL-15572) Validated Research Applications: Where the Evidence Supports Prioritization


Pharmacological Discrimination of h5-HT1B vs h5-HT1D Receptor Contributions in Recombinant and Native Systems

BRL-15572 should be procured as part of a paired pharmacological toolkit alongside SB-216641 for experiments requiring definitive attribution of functional responses to either h5-HT1B or h5-HT1D receptor subtypes. The 60-fold selectivity of BRL-15572 for h5-HT1D (pKi = 7.9) and the 25-fold selectivity of SB-216641 for h5-HT1B (pKi = 9.0) provide orthogonal validation that cannot be achieved with non-selective 5-HT1 receptor ligands [1]. This paired approach is essential for target deconvolution studies, receptor expression profiling in native tissues, and validation of genetically modified systems.

Negative Control for 5-HT1D Receptor Involvement in Vascular and Migraine Pharmacology Studies

BRL-15572 serves as a validated negative control compound for studies investigating 5-HT receptor contributions to vasoconstriction and migraine pathophysiology. In human temporal artery preparations, BRL-15572 (500 nM) fails to antagonize sumatriptan-induced contractions, whereas SB-224289 (20-200 nM) produces effective blockade, confirming that the vasoconstrictor response is mediated by 5-HT1B, not 5-HT1D, receptors [2]. This application is particularly valuable for studies seeking to dissociate the therapeutic antimigraine effects from vascular adverse effects, and for characterizing novel 5-HT receptor ligands with putative antimigraine activity.

In Vivo Target Engagement Studies for 5-HT1D Receptor Function in Pain and Nociception Models

BRL-15572 is validated for in vivo use in rodent pain models where 5-HT1D receptor involvement is hypothesized. At intraplantar doses of 1 nmol, BRL-15572 completely abolishes ergotamine-induced antinociception in the rat formalin test without producing intrinsic behavioral effects [3]. This application is appropriate for studies investigating the role of peripheral 5-HT1D receptors in pain modulation, the mechanism of action of serotonergic analgesics, and the evaluation of novel 5-HT1D-targeted therapeutics.

Functional Antagonism in cAMP Signaling Pathway Studies Requiring 5-HT1D-Specific Blockade

BRL-15572 is suitable for functional studies requiring specific blockade of 5-HT1D receptor-mediated cAMP signaling. With a functional pKB of 7.1 at h5-HT1D receptors versus pKB < 6 at h5-HT1B receptors in cAMP accumulation assays, BRL-15572 provides pathway-specific discrimination at the second messenger level [4]. However, researchers must account for the compound's residual affinity at 5-HT1A (pKi = 7.7) and 5-HT2B (pKi = 7.4) receptors when interpreting results from systems where these receptors are expressed .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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